Flestolol sulfate
Overview
Description
Flestolol sulfate is a small molecule drug known for its ultra-short-acting beta-adrenergic blocking properties. It is primarily used in the treatment of cardiovascular diseases, particularly for managing myocardial dysfunctions . The compound is a beta-adrenergic receptor antagonist, which means it blocks the action of endogenous catecholamines like adrenaline and noradrenaline on beta-adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flestolol sulfate involves several key steps. The process begins with the acylation of 2-fluorobenzoyl chloride with glycidol to produce 2,3-epoxypropyl 2-fluorobenzoate . This intermediate is then reacted with (2-amino-2-methyl-propyl)-urea, which is obtained by reacting 1,1-dimethylethylenediamine with urea . The final product, flestolol, is then converted to its sulfate form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of advanced purification techniques like crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Flestolol sulfate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly susceptible to hydrolysis due to the presence of ester functional groups .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. For instance, hydrolysis of this compound can be carried out using dilute hydrochloric acid or sodium hydroxide under controlled conditions .
Major Products Formed: The major products formed from the hydrolysis of this compound include 2-fluorobenzoic acid and the corresponding alcohol . Oxidation reactions typically yield products with higher oxidation states, while reduction reactions result in the formation of reduced derivatives .
Scientific Research Applications
Flestolol sulfate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study beta-adrenergic receptor antagonism . In biology, it is used to investigate the physiological and pharmacological effects of beta-blockers on various biological systems . In medicine, this compound is used in clinical research to develop new treatments for cardiovascular diseases . Additionally, the compound has industrial applications in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Flestolol sulfate exerts its effects by blocking beta-adrenergic receptors, thereby inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline . This leads to a decrease in heart rate and blood pressure, making it effective in the treatment of cardiovascular conditions . The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors, which are involved in the regulation of cardiac and smooth muscle function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to flestolol sulfate include other beta-adrenergic receptor antagonists such as propranolol, metoprolol, and atenolol . These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and duration of action .
Uniqueness: What sets this compound apart from other beta-blockers is its ultra-short duration of action, making it particularly useful in acute settings where rapid onset and offset of action are desired . This unique property is due to its rapid hydrolysis by carboxylesterases, which leads to a very short half-life .
Properties
IUPAC Name |
[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O4.H2O4S/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16;1-5(2,3)4/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCLNERFMKNCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FN3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801008524 | |
Record name | N-[2-({3-[(2-Fluorobenzoyl)oxy]-2-hydroxypropyl}amino)-2-methylpropyl]carbamimidic acid--sulfuric acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801008524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88844-73-9 | |
Record name | Flestolol sulfate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088844739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({3-[(2-Fluorobenzoyl)oxy]-2-hydroxypropyl}amino)-2-methylpropyl]carbamimidic acid--sulfuric acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801008524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLESTOLOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5MWT8445U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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